LogP and Hydrogen‑Bond Profile: 7‑ol vs. Analogs
The 7‑hydroxy substituent confers a markedly lower predicted lipophilicity compared with its 7‑methoxy counterpart while maintaining the same HBA count. PubChem computed XLogP3‑AA for 1H‑pyrazolo[4,3‑b]pyridin‑7‑ol is 0.2 [1]. In contrast, the 7‑methoxy analog (CAS 1357945‑94‑8) has a reported logP of 0.97–1.63 depending on the estimation method . The 7‑amino analog (CAS not directly comparable due to salt forms) shows an XLogP3‑AA of approximately 0.4–0.7 in various databases. The HBD count also differs: 7‑ol (HBD = 2) vs. 7‑methoxy (HBD = 1) vs. 7‑amino (HBD = 2), reflecting distinct hydrogen‑bonding capacities that influence solubility and permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA / ACD/LogP) and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.2; HBD = 2; HBA = 3 [REFS‑1] |
| Comparator Or Baseline | 7‑Methoxy‑1H‑pyrazolo[4,3‑b]pyridine (CAS 1357945‑94‑8): logP = 0.97 (ACD/LogP = 1.63); HBD = 1; HBA = 3 [REFS‑2] |
| Quantified Difference | ΔlogP = 0.77–1.43 units lower for 7‑ol; ΔHBD = +1 for 7‑ol |
| Conditions | Computed physicochemical properties from PubChem, ChemSpider, and vendor databases |
Why This Matters
A logP difference of >0.7 units translates into a ~5‑fold difference in predicted octanol/water partition, directly impacting aqueous solubility and passive membrane permeability in cell‑based assays.
- [1] PubChem CID 13747179. 1H‑Pyrazolo[4,3‑b]pyridin‑7‑ol. Computed Properties: XLogP3‑AA = 0.2. https://pubchem.ncbi.nlm.nih.gov/compound/94220-42-5 (accessed 2026-04-27). View Source
